molecular formula C19H16N4 B14468924 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 67985-58-4

1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14468924
CAS No.: 67985-58-4
M. Wt: 300.4 g/mol
InChI Key: MVFUPDFOUOTEGN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . Another approach involves the use of nitrilimines generated in situ from hydrazonoyl halides, which undergo cycloaddition with suitable dipolarophiles .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow synthesis or the use of automated synthesizers to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Explored for its antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that it fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs and other molecular targets. This makes it a valuable scaffold for drug development .

Properties

CAS No.

67985-58-4

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

1,3-dimethyl-4,6-diphenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C19H16N4/c1-13-16-17(14-9-5-3-6-10-14)20-18(15-11-7-4-8-12-15)21-19(16)23(2)22-13/h3-12H,1-2H3

InChI Key

MVFUPDFOUOTEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC(=NC(=C12)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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